Pemetrexed Methyl Ester
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
155405-81-5 |
|---|---|
Molecular Formula |
C22H25N5O6 |
Molecular Weight |
455.5 g/mol |
IUPAC Name |
dimethyl (2R)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate |
InChI |
InChI=1S/C22H25N5O6/c1-32-16(28)10-9-15(21(31)33-2)25-19(29)13-6-3-12(4-7-13)5-8-14-11-24-18-17(14)20(30)27-22(23)26-18/h3-4,6-7,11,15H,5,8-10H2,1-2H3,(H,25,29)(H4,23,24,26,27,30)/t15-/m1/s1 |
InChI Key |
WWYZIXUUERDREV-OAHLLOKOSA-N |
SMILES |
COC(=O)CCC(C(=O)OC)NC(=O)C1=CC=C(C=C1)CCC2=CNC3=C2C(=O)NC(=N3)N |
Isomeric SMILES |
COC(=O)CC[C@H](C(=O)OC)NC(=O)C1=CC=C(C=C1)CCC2=CNC3=C2C(=O)NC(=N3)N |
Canonical SMILES |
COC(=O)CCC(C(=O)OC)NC(=O)C1=CC=C(C=C1)CCC2=CNC3=C2C(=O)NC(=N3)N |
Synonyms |
N-[4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic Acid 1,5-Dimethyl Ester; |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Strategies of Pemetrexed Methyl Ester
Synthetic Methodologies for Pemetrexed (B1662193) Methyl Ester Formation
The formation of pemetrexed methyl ester can be approached through several synthetic routes, including direct esterification of the pemetrexed diacid, transesterification from other esters, and the use of pre-functionalized building blocks in a convergent synthesis.
Direct esterification of the carboxylic acid groups in pemetrexed can be achieved using classic methods such as Fischer esterification. nih.gov This reaction typically involves heating the carboxylic acid (pemetrexed) in an excess of methanol (B129727) with a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid. mdpi.com The equilibrium of the reaction is driven towards the ester product by using a large excess of the alcohol or by removing the water formed during the reaction.
Alternative mild and efficient methods for the methylation of carboxylic acids have been developed that could be applied to pemetrexed. One such method involves the use of potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) (DMSO) with iodomethane. researchgate.netresearchgate.net This procedure offers the advantage of proceeding under mild conditions and often results in good yields of the corresponding methyl ester. researchgate.net
Furthermore, research into heterogeneous catalysts has shown that solid acids can be effective for esterification. For instance, titanium zirconium solid acids have been successfully used for the direct condensation of benzoic acid derivatives with methanol, indicating potential applicability for the esterification of the pemetrexed backbone. mdpi.com
Table 1: General Conditions for Direct Esterification of Carboxylic Acids
| Method | Reagents & Catalyst | Solvent | Conditions |
| Fischer Esterification | Methanol, Acid Catalyst (e.g., H₂SO₄) | Methanol (excess) | Heat/Reflux |
| Iodomethane Methylation | Iodomethane, Potassium Hydroxide | DMSO | Mild, Room Temp. |
| Solid Acid Catalysis | Methanol, Zr/Ti Solid Acid Catalyst | N/A | Heat |
Transesterification is a chemical reaction that involves exchanging the organic group of an ester with the organic group of an alcohol. This process could theoretically be used to generate this compound from another ester, such as the commonly synthesized pemetrexed diethyl ester. The reaction would involve treating the diethyl ester with methanol in the presence of an acid or base catalyst. During some drug synthesis processes, the presence of different alcohols can lead to the formation of mixed esters through transesterification. nih.gov For example, in the synthesis of carfentanil, an amide was converted to an ester by treatment with acetyl chloride in methanol, a process described as transacylation. nih.gov This highlights the possibility of using such transformations to modify the ester groups on the pemetrexed molecule.
The most common and controlled method for introducing specific ester functionalities onto the pemetrexed scaffold is not through modification of the final diacid molecule, but through a convergent synthesis strategy. Industrial syntheses of pemetrexed typically involve the coupling of the core pyrrolo[2,3-d]pyrimidine acid intermediate, 4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid, with a pre-made ester of L-glutamic acid. googleapis.comnih.gov
To achieve a site-specific methyl ester, one would use a selectively protected glutamate (B1630785) derivative in the coupling step. For instance, to introduce a methyl ester at the γ-position of the glutamate moiety, one would synthesize or procure L-glutamic acid α-ethyl-γ-methyl ester as the starting material for the peptide coupling reaction. Similarly, using L-glutamic acid dimethyl ester would result in the formation of Pemetrexed Dimethyl Ester. This building block approach ensures high regioselectivity and is more efficient than attempting to selectively esterify one of the two carboxylic acids on the final pemetrexed molecule.
Synthesis of Related Pemetrexed Derivatives and Impurities
The synthesis of derivatives and the characterization of impurities are crucial for drug development and quality control. Methylated analogues and stereoisomers of pemetrexed are important examples.
N-methyl pemetrexed is a known process-related impurity that can form during the synthesis of pemetrexed. nih.govbenthamdirect.com Its structure has been elucidated, and specific synthetic methods for its preparation as a reference standard have been developed. benthamdirect.comresearchgate.net
A common route for the synthesis of the N-methyl derivative involves the direct alkylation of the pemetrexed diethyl ester intermediate. nih.govresearchgate.net This is achieved by reacting the diester with methyl iodide in the presence of a base, such as triethylamine, in a solvent like N,N-dimethylformamide (DMF). nih.govresearchgate.net The resulting N-methyl pemetrexed diethyl ester is then subjected to basic hydrolysis (saponification) using sodium hydroxide, followed by acidification to yield the final N-methyl pemetrexed diacid. nih.govresearchgate.net Research has identified that the source of this impurity in the industrial process can be the methyl groups on the peptide coupling agent 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT). researchgate.netacs.org
Table 2: Synthesis of N-Methyl Pemetrexed
| Step | Starting Material | Reagents | Solvent | Product |
| Alkylation | Pemetrexed Diethyl Ester | Methyl Iodide, Triethylamine | DMF | N-Methyl Pemetrexed Diethyl Ester |
| Saponification | N-Methyl Pemetrexed Diethyl Ester | NaOH(aq), then HCl(aq) | Water/Alcohol | N-Methyl Pemetrexed |
Pemetrexed contains a chiral center in the L-glutamic acid portion of the molecule. The synthesis of its stereoisomers is important for analytical purposes and to understand their biological activity. The (R)-enantiomer of pemetrexed is a known impurity that can arise from the presence of D-glutamate in the starting materials or from racemization during synthesis. nih.govresearchgate.net
The stereoselective synthesis of the (R)-pemetrexed ester is achieved by following the same synthetic pathway as for pemetrexed, but starting with diethyl D-glutamate hydrochloride instead of the L-enantiomer. nih.govresearchgate.net The coupling of the main acid core with diethyl D-glutamate, followed by hydrolysis, yields the (R)-pemetrexed diacid. researchgate.net If dimethyl D-glutamate were used, the corresponding (R)-pemetrexed dimethyl ester would be produced.
Other diastereomeric impurities, such as the γ-dipeptide and α-dipeptide impurities, can also be formed during the coupling reaction. nih.gov Their synthesis for use as analytical standards involves carefully controlled coupling strategies using appropriately protected glutamate intermediates. nih.govresearchgate.net
Optimization of Synthetic Protocols for Research Scale Production
The efficient synthesis of this compound is a critical precursor for the research and development of pemetrexed-based compounds. Optimization of synthetic protocols on a research scale focuses on improving yield, purity, and the ease of operation while minimizing the formation of impurities and the use of hazardous reagents. Various strategies have been developed, primarily revolving around the coupling of the key pyrrolo[2,3-d]pyrimidine core with a glutamate derivative, followed by selective esterification or the use of pre-esterified starting materials.
A significant advancement in the synthesis of pemetrexed esters involves the direct precipitation of the intermediate from the reaction mixture, which circumvents the need for cumbersome purification steps and the use of toxic solvents like N,N-dimethylformamide (DMF). googleapis.com For instance, the use of hydro-alcoholic solvent mixtures has been shown to facilitate the precipitation of pemetrexed diethyl ester with high purity (>98%), which can then be used in subsequent steps without further purification. googleapis.com
One common route involves the reaction of 4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid with a suitable L-glutamic acid ester. quickcompany.in An improved process highlights the use of L-glutamic acid diethyl ester as a free base, rather than its hydrochloride salt, which has been found to reduce impurity formation and significantly increase the yield of the final product. quickcompany.inresearchgate.net The coupling is often mediated by an activating agent such as 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) in the presence of a base like N-methylmorpholine (NMM). quickcompany.innih.gov
The choice of solvent and reaction conditions plays a crucial role in the optimization of the synthesis. While DMF has been traditionally used, its toxicity has prompted the exploration of alternative solvents. googleapis.com Research has demonstrated that mixtures of water and alcohols (such as methanol, ethanol (B145695), or isopropanol) can be effective, allowing for the direct crystallization of the pemetrexed ester intermediate from the reaction mixture. googleapis.com This not only simplifies the workup procedure but also enhances the purity of the isolated product.
Purification of the pemetrexed ester is another critical aspect of the production process. Crystallization is a highly effective method for obtaining the ester with high purity. It has been reported that pemetrexed diethyl ester can be isolated in a crystalline form with a purity greater than 99.0%. google.comgoogleapis.com The process typically involves washing the crude product with a basic aqueous solution, concentrating the organic phase, and then inducing precipitation by adding a polar organic solvent or a mixture of such solvents. google.comgoogleapis.com
For research-scale production, where flexibility and ease of synthesis are important, protocols that avoid the isolation of unstable intermediates are preferred. A concise and scalable synthesis of a key pyrrolo[2,3-d]pyrimidine intermediate has been developed that avoids the isolation of relatively unstable aldehyde and bromoaldehyde intermediates. researchgate.net
The table below summarizes some of the key parameters and findings in the optimization of pemetrexed ester synthesis for research-scale production.
| Impurity Control | N-methyl impurity formation from CDMT/NMM | Understanding the source allows for process control. | Improved purity of the final compound. | nih.govacs.org |
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| 2-amino-7H-pyrrolo[2,3-d]pyrimidin-4-ol |
| 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) |
| 3-buten-1-ol |
| 4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid |
| 4-[2-(2-amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid methyl ester |
| 4-iodobenzoic acid |
| L-glutamic acid diethyl ester |
| L-glutamic acid diethyl ester hydrochloride |
| Methyl 4-bromobenzoate |
| Methyl 4-formylbenzoate |
| Methyl 4-iodobenzoate |
| N,N-dimethylformamide (DMF) |
| N-methylmorpholine (NMM) |
| Pemetrexed |
| Pemetrexed diacid |
| Pemetrexed diethyl ester |
| Pemetrexed dimethyl ester |
| Pemetrexed disodium |
| This compound |
| Pemetrexed Monomethyl Ester |
| p-toluenesulfonic acid |
Molecular Mechanisms and Cellular Interactions of Pemetrexed Methyl Ester
Enzymatic Inhibition Profiles of Pemetrexed (B1662193)
Pemetrexed exerts its effects by inhibiting several key enzymes involved in the folate-dependent pathways of purine (B94841) and pyrimidine (B1678525) biosynthesis. apexbt.comresearchgate.netnih.gov The primary targets are thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide (B1583983) ribonucleotide formyltransferase (GARFT). apexbt.comamerigoscientific.comeuropa.eu It is important to note that pemetrexed itself is a prodrug that is converted intracellularly into more active polyglutamate forms by the enzyme folylpolyglutamate synthetase (FPGS). nih.gov These polyglutamated forms are more potent inhibitors of TS and GARFT. chemicalbook.com
Inhibition of Thymidylate Synthase (TS)
The primary target of pemetrexed's polyglutamated metabolites is thymidylate synthase (TS). researchgate.netnih.gov TS is a crucial enzyme in the de novo synthesis of thymidine (B127349), a necessary component of DNA. nih.gov It catalyzes the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). nih.gov By inhibiting TS, pemetrexed disrupts the synthesis of dTMP, leading to a deficiency in thymidine triphosphate (dTTP) and subsequent inhibition of DNA synthesis and repair, ultimately inducing apoptosis in rapidly dividing cells. chemicalbook.com
The inhibitory potency of pemetrexed against TS increases significantly with polyglutamation. The pentaglutamate form of pemetrexed is a particularly potent inhibitor of TS. chemicalbook.com
Inhibition of Dihydrofolate Reductase (DHFR)
Pemetrexed also inhibits dihydrofolate reductase (DHFR), though this is considered a secondary mechanism of action. researchgate.netnih.gov DHFR is responsible for regenerating tetrahydrofolate (THF) from dihydrofolate (DHF), a byproduct of the TS-catalyzed reaction. nih.gov THF is a vital cofactor for numerous one-carbon transfer reactions in the synthesis of purines and thymidylate. Inhibition of DHFR by pemetrexed leads to a depletion of the intracellular pool of reduced folates, further disrupting DNA synthesis. psu.edu Unlike its activity against TS, the inhibitory potency of pemetrexed against DHFR is not significantly enhanced by polyglutamation. chemicalbook.com
Inhibition of Glycinamide Ribonucleotide Formyltransferase (GARFT)
Another key enzyme inhibited by the polyglutamated forms of pemetrexed is glycinamide ribonucleotide formyltransferase (GARFT). apexbt.comamerigoscientific.com GARFT is involved in the de novo purine biosynthesis pathway, catalyzing the formylation of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR). google.com Inhibition of GARFT disrupts the production of purine nucleotides, which are essential components of both DNA and RNA. researchgate.net Similar to TS, the inhibitory activity of pemetrexed against GARFT is substantially increased upon conversion to its polyglutamate forms. chemicalbook.com
Modulation of Folate-Dependent Metabolic Pathways
The simultaneous inhibition of TS, DHFR, and GARFT by pemetrexed and its metabolites leads to a comprehensive disruption of folate-dependent metabolic pathways. nih.gov This multi-targeted approach is a distinguishing feature of pemetrexed. By blocking both pyrimidine and purine synthesis, the compound effectively halts the production of the necessary building blocks for DNA and RNA synthesis, leading to cell cycle arrest and apoptosis. mdpi.com The efficacy of pemetrexed is influenced by the intracellular concentration of natural folates, which compete for polyglutamation by FPGS. nih.gov
Table 1: Inhibitory Constants (Ki) of Pemetrexed and its Pentaglutamate Form against Key Enzymes
| Compound | Thymidylate Synthase (TS) Ki (nM) | Dihydrofolate Reductase (DHFR) Ki (nM) | Glycinamide Ribonucleotide Formyltransferase (GARFT) Ki (nM) |
| Pemetrexed (monoglutamate) | 109 chemicalbook.comresearchgate.net | 7.0 chemicalbook.comresearchgate.net | 9,300 researchgate.net |
| Pemetrexed pentaglutamate | 1.3 chemicalbook.comresearchgate.net | 7.2 apexbt.com | 65 apexbt.comresearchgate.net |
Cellular Uptake and Transport Dynamics
The entry of antifolates into cells is a critical determinant of their therapeutic activity. Pemetrexed is transported into cells primarily through the reduced folate carrier (RFC) system. nih.govacs.orgnih.gov
Interactions with Reduced Folate Carrier (RFC) Systems
The reduced folate carrier (RFC), also known as solute carrier 19A1 (SLC19A1), is the major transport system for reduced folates and various antifolates, including pemetrexed, into mammalian cells. psu.edunih.gov Pemetrexed has a high affinity for RFC, which facilitates its rapid accumulation within cells. nih.gov Once inside the cell, pemetrexed is efficiently converted to its polyglutamated forms, which are retained intracellularly, leading to prolonged inhibitory action. nih.gov
In addition to RFC, other transport systems such as the proton-coupled folate transporter (PCFT) and folate receptors (FRs) can also contribute to the cellular uptake of pemetrexed. researchgate.netnih.gov The expression levels of these transporters in different cell types can influence the sensitivity to pemetrexed. nih.gov For instance, a study on 6-methyl substituted pemetrexed analogs showed that modifications to the pemetrexed structure could abolish transport by RFC while preserving uptake through FRs or PCFT, suggesting a potential strategy for tumor-selective targeting. nih.gov
While the cellular uptake of pemetrexed is well-characterized, specific studies on the transport dynamics of pemetrexed methyl ester are not extensively documented. It is plausible that the esterification of the glutamate (B1630785) carboxyl groups could alter its affinity for and transport by RFC and other folate transporters. Further research is needed to elucidate the specific interactions of this compound with these cellular uptake systems.
Binding and Transport via Membrane Folate Binding Proteins (FRs)
Pemetrexed, the active form derived from this compound, utilizes cellular transport systems that are also responsible for the uptake of natural folates. Among these are the high-affinity folate receptors (FRs), which are glycosyl phosphatidylinositol-anchored proteins. nih.gov These receptors, particularly FRα and FRβ, bind to folates and antifolates, including pemetrexed, and transport them into the cell via receptor-mediated endocytosis. nih.gov FRα is notably expressed in various tumor types, providing a degree of tumor selectivity for the uptake of its substrates. nih.gov While the primary transport of pemetrexed is often attributed to the reduced folate carrier (RFC) and the proton-coupled folate transporter (PCFT), FRs represent an important alternative route for cellular entry. nih.goveuropa.eudrugbank.comgoogle.com The affinity of pemetrexed for these receptors contributes to its accumulation within target cells. nih.gov Studies have shown that pemetrexed is transported into cells by both the membrane folate binding protein transport systems and the reduced folate carrier. europa.eudrugbank.comeuropa.eu
Role of Proton-Coupled Folate Transporter (PCFT) in Cellular Accumulation
The proton-coupled folate transporter (PCFT), also known as SLC46A1, plays a significant role in the cellular uptake of pemetrexed. nih.gov PCFT is a folate-proton symporter, meaning it transports its substrates across the cell membrane coupled with the movement of protons. nih.gov This transporter is highly active in acidic environments, such as those often found in the microenvironment of solid tumors. nih.govacs.orgtandfonline.com
Research has established that pemetrexed is an excellent substrate for PCFT, exhibiting a high affinity for the transporter. acs.orgtandfonline.comnih.govttuhsc.edu Studies using transporter-null HeLa cells transfected with PCFT cDNA demonstrated that PCFT expression leads to a comparable increase in pemetrexed activity to that produced by the reduced folate carrier (RFC). nih.govttuhsc.edu The influx affinity (Kₘ) for pemetrexed via PCFT has been measured to be in the range of 0.2 to 0.8 µM at an acidic pH of 5.5. nih.govttuhsc.edu The ubiquitous expression of PCFT in many human tumors provides a crucial and redundant pathway for pemetrexed uptake, which can help overcome resistance mechanisms based on the loss of RFC function. nih.govttuhsc.edunih.gov
| Transporter | Type | Mechanism | Role in Pemetrexed Transport |
| Folate Receptors (FRs) | Glycosyl phosphatidylinositol-modified proteins | Receptor-mediated endocytosis | Binds and transports pemetrexed, providing a cellular uptake pathway. nih.gov |
| Proton-Coupled Folate Transporter (PCFT) | Facilitative transporter (symporter) | Folate-proton symport | Functions as a primary, high-affinity transporter for pemetrexed, especially active in the acidic tumor microenvironment. nih.govnih.govttuhsc.edu |
Intracellular Biotransformation and Polyglutamation Pathways
Hydrolysis of the Methyl Ester Moiety to Pemetrexed
This compound is a prodrug form of pemetrexed. For the compound to become pharmacologically active, the methyl ester group must be cleaved. This conversion occurs through hydrolysis, a chemical reaction that uses water to break down a compound. In the context of drug synthesis and metabolism, the ester moiety is hydrolyzed to a carboxylic acid. This process transforms this compound into its active form, pemetrexed. Chemical synthesis procedures for pemetrexed frequently describe the hydrolysis of a dialkyl ester (such as a dimethyl or diethyl ester) of pemetrexed using a base like sodium hydroxide (B78521) in an aqueous solution to yield the final active compound. nih.govquickcompany.ingoogleapis.com This chemical principle underlies the intracellular biotransformation, where cellular enzymes known as esterases are responsible for catalyzing the hydrolysis of the methyl ester, releasing the active pemetrexed molecule inside the cell.
Potential for Polyglutamation by Folylpolyglutamate Synthetase (FPGS)
Once hydrolyzed to pemetrexed within the cell, the molecule becomes a substrate for the enzyme folylpolyglutamate synthetase (FPGS). europa.eudrugbank.com Pemetrexed is known to be an exceptionally potent substrate for FPGS. nih.govportico.org This enzyme sequentially adds multiple glutamate residues to the pemetrexed molecule, forming pemetrexed polyglutamates. google.comnih.gov This process, known as polyglutamation, is a critical step in the drug's mechanism of action. europa.euportico.org The polyglutamated forms are more potent inhibitors of the target enzymes, such as thymidylate synthase (TS) and glycinamide ribonucleotide formyltransferase (GARFT), compared to the monoglutamated pemetrexed. europa.eugoogle.comeuropa.eu This conversion is a time- and concentration-dependent process that occurs to a greater extent in tumor cells than in normal tissues. europa.eudrugbank.comeuropa.eu
Cellular Retention Mechanisms of this compound and its Metabolites
The cellular retention of pemetrexed and its metabolites is a key factor in its prolonged pharmacological effect. researchgate.net While the initial this compound prodrug can diffuse across cell membranes, its retention is limited. However, following its hydrolysis to pemetrexed and subsequent polyglutamation, the resulting metabolites are effectively trapped within the cell.
The addition of multiple glutamate residues by FPGS significantly increases the molecule's size and negative charge. nih.gov This structural change makes the pemetrexed polyglutamates poor substrates for efflux transporters that would otherwise pump the drug out of the cell. nih.gov Consequently, these polyglutamated forms are retained at high concentrations within the cell for extended periods, leading to a longer intracellular half-life. europa.eudrugbank.comeuropa.eu This enhanced retention results in prolonged inhibition of key folate-dependent enzymes essential for cell replication, thereby sustaining the drug's action in malignant cells. europa.eudrugbank.comnih.gov
| Step | Description | Key Enzyme | Resulting Compound(s) | Cellular Location |
| 1. Hydrolysis | Cleavage of the methyl ester group to activate the prodrug. | Esterases | Pemetrexed | Cytosol |
| 2. Polyglutamation | Sequential addition of glutamate residues to pemetrexed. | Folylpolyglutamate Synthetase (FPGS) | Pemetrexed Polyglutamates | Cytosol and Mitochondria amegroups.org |
Structure Activity Relationship Sar Studies of Pemetrexed Methyl Ester and Analogues
Influence of the Methyl Ester Group on Target Binding Affinity
The biological activity of pemetrexed (B1662193) is contingent upon its ability to bind to and inhibit several key enzymes in the folate metabolic pathway, primarily thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide (B1583983) ribonucleotide formyltransferase (GARFT). europa.eudovepress.com A critical feature for this binding is the presence of two free carboxylate groups on the L-glutamate portion of the molecule. These negatively charged groups form crucial ionic interactions with positively charged amino acid residues within the active sites of these enzymes.
Pemetrexed methyl ester, by virtue of the esterification of one or both of these carboxylate groups, is expected to exhibit significantly reduced binding affinity for these target enzymes. The methyl ester is a neutral, more lipophilic group compared to the negatively charged carboxylate. This fundamental change disrupts the key electrostatic interactions that anchor the parent drug, pemetrexed, into the enzyme's binding pocket. While direct binding affinity data for this compound is not extensively reported in the literature, it is widely understood that the hydrolysis of the ester to the free acid is a prerequisite for potent enzyme inhibition. newdrugapprovals.org
Steric and Electronic Effects of Methylation on Molecular Recognition
The introduction of a methyl group in place of a proton on the carboxylate moiety of pemetrexed introduces both steric and electronic changes that impact molecular recognition.
Steric Effects: The methyl group is significantly larger than a hydrogen atom. This increased bulk can lead to steric hindrance within the binding pockets of target enzymes. Current time information in Bangalore, IN. Molecular modeling studies of related pemetrexed analogues have shown that even small modifications can lead to steric clashes with amino acid residues, thereby preventing optimal binding. Current time information in Bangalore, IN. For instance, the introduction of a methyl group at the 6-position of the pyrrole (B145914) ring in pemetrexed analogues was found to cause steric repulsion in the binding site of the reduced folate carrier (RFC), a key transporter protein. Current time information in Bangalore, IN. A similar effect can be anticipated for the methyl ester group within the active sites of TS, DHFR, and GARFT, which are specifically configured to accommodate the smaller carboxylate group of the natural folate substrates.
Conformational Analysis of this compound in Ligand-Protein Interactions
The conformational flexibility of a ligand is a critical determinant of its ability to adapt to the specific geometry of a protein's binding site. The glutamate (B1630785) side chain of pemetrexed possesses a degree of conformational freedom that allows it to adopt the optimal orientation for binding.
In the context of this compound, while the ester group itself does not introduce major new rotational bonds, the altered electronic and steric properties will influence the preferred conformations in solution and within a protein binding site. The loss of the strong, directional ionic interactions of the carboxylate means that the binding orientation will be less defined and likely less favorable for inhibition.
Comparative SAR with Pemetrexed and Other Pyrrolopyrimidine Antifolates
The structure-activity relationship of this compound can be further elucidated by comparing it to the parent drug, pemetrexed, and other modified pyrrolopyrimidine antifolates.
| Compound | Key Structural Feature | Impact on Activity | Reference |
| Pemetrexed | Di-carboxylic acid | High affinity for TS, DHFR, GARFT; Substrate for FPGS | europa.eu |
| This compound | Methyl ester(s) of glutamic acid | Expected low affinity for targets; Not a substrate for FPGS | newdrugapprovals.org |
| 6-Methyl Pemetrexed Analogue | Methyl group on pyrrole ring | Abolished transport by RFC; Preserved antiproliferative activity | Current time information in Bangalore, IN.acs.org |
| Pemetrexed Analogues with Modified Amino Acids | Replacement of L-glutamate | Altered selectivity for folate transporters (FRα, FRβ, PCFT) | nih.gov |
As the table illustrates, the free di-carboxylic acid form of pemetrexed is essential for its broad-spectrum inhibition of folate-dependent enzymes and for its intracellular activation via polyglutamylation. europa.eu The modification to a methyl ester is expected to abrogate these key activities.
In contrast, modifications at other positions of the pemetrexed scaffold have yielded compounds with interesting and potentially beneficial properties. For example, the addition of a methyl group to the 6-position of the pyrrole ring resulted in a series of analogues with preserved or even enhanced antiproliferative activity against certain tumor cell lines, but with a dramatic reduction in their transport by the reduced folate carrier (RFC). Current time information in Bangalore, IN.acs.org This suggests that such modifications can be used to tune the selectivity of the drug for different cellular uptake mechanisms, potentially leading to a better therapeutic index. Current time information in Bangalore, IN. Similarly, replacing the L-glutamate moiety with other natural or unnatural amino acids has been shown to alter the selectivity of the compounds for different folate transporters, such as the folate receptors (FRα and FRβ) and the proton-coupled folate transporter (PCFT). nih.gov
These studies highlight the high degree of sensitivity of the biological activity of pemetrexed to its chemical structure. While this compound itself is likely inactive as an enzyme inhibitor, its chemical structure serves as a crucial backbone upon which various modifications can be made to modulate activity and selectivity.
Computational Chemistry and Molecular Docking Simulations
Computational methods, including molecular docking, are powerful tools for predicting and rationalizing the binding of ligands to their protein targets. Docking studies of pemetrexed with its target enzymes have consistently shown the critical role of the two carboxylate groups in forming a network of hydrogen bonds and salt bridges that anchor the molecule in the active site.
While specific docking studies on this compound are not prevalent in the literature, we can infer its binding behavior. A molecular docking simulation of this compound into the active site of thymidylate synthase would likely show a significant loss of key interactions compared to the parent drug. The replacement of the negatively charged carboxylates with neutral methyl esters would eliminate the strong ionic interactions with conserved arginine residues that are crucial for the binding of folates and antifolates. The resulting binding pose would be less stable, and the calculated binding energy would be significantly lower, consistent with reduced inhibitory activity.
Computational studies on other pemetrexed analogues have provided valuable insights that are relevant to the methyl ester. For example, molecular modeling of 6-methyl substituted pemetrexed analogues correctly predicted that the methyl group would cause steric repulsion in the binding site of the RFC transporter, explaining the experimentally observed loss of transport. Current time information in Bangalore, IN. This demonstrates the predictive power of computational chemistry in understanding how even small structural changes can have profound effects on biological activity.
Analytical Methodologies and Quality Control Applications for Pemetrexed Methyl Ester
Development and Validation of Chromatographic Methods
Chromatography is the cornerstone of analytical procedures for Pemetrexed (B1662193) Methyl Ester, enabling the separation of the main compound from process-related impurities and degradation products. Method development and validation are performed in accordance with International Conference on Harmonisation (ICH) guidelines to ensure reliability and reproducibility. ijrpb.com
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant technique for the quantification of pemetrexed and its related substances, including its methyl ester. These methods are valued for their simplicity, specificity, and accuracy. ijrpb.com Isocratic elution methods are often preferred for routine analysis as they can provide better baseline separation and suitable peak widths. ijrpb.com
Developed methods are validated for parameters including linearity, accuracy, precision, robustness, and limits of detection (LOD) and quantification (LOQ). researchgate.net Linearity is typically established over a concentration range relevant for assay determination, with correlation coefficients (r²) expected to be ≥0.999. researchgate.net The methods demonstrate high accuracy, with recovery studies falling within predefined acceptance criteria. ijrpb.com Robustness is assessed by introducing small, deliberate variations to chromatographic conditions, such as flow rate, column temperature, and mobile phase pH, to ensure the method remains reliable under slightly varied conditions. ijrpb.com
Table 1: Example RP-HPLC Method Parameters for Pemetrexed Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Column | Inertsil C18 (250×4.6 mm, 5µm) ijrpb.com | Luna C18 (250 × 4.6 mm; 5 µm) | X-bridge C18 (150 mm × 4.6 mm, 5 µm) globalresearchonline.net |
| Mobile Phase | Acetonitrile : Phosphate (B84403) Buffer (35:65 v/v), pH 3.0 ijrpb.com | Acetonitrile : Sodium Dihydrogen Orthophosphate Buffer (30:70 v/v), pH 4.0 | Acetonitrile : Buffer (15:85 v/v), pH 5.0 globalresearchonline.net |
| Flow Rate | Not Specified | 0.8 mL/min | Not Specified |
| Detection (UV) | 254 nm ijrpb.com | 254 nm | 230 nm globalresearchonline.net |
| Column Temp. | 25°C ijrpb.com | 25°C | Not Specified |
| Injection Vol. | 20 µL ijrpb.com | Not Specified | 20 µl globalresearchonline.net |
| Run Time | 10 min ijrpb.com | 10 min | 15 min globalresearchonline.net |
Stability-indicating analytical methods are crucial for separating Pemetrexed Methyl Ester from potential degradation products and process-related impurities. These methods are specifically designed to be robust enough to resolve the main peak from all potential interferents that may form under stress conditions like exposure to acid, base, oxidation, heat, or light. researchgate.net The development of such a method involves forced degradation studies to ensure specificity. researchgate.netresearchgate.net
Gradient RP-HPLC methods are often employed for complex impurity profiles, allowing for the separation of a wide range of related substances. researchgate.netjddtonline.info These methods can successfully separate process-related impurities such as dimer impurities, alanine (B10760859) derivatives, and ester-related compounds like Pemetrexed diethyl ester. researchgate.netjddtonline.info It is through these methods that an impurity like this compound would be identified and quantified in a sample of Pemetrexed. The validation of these methods confirms they are accurate, specific, precise, and linear for all known impurities. nih.gov
Table 2: Example Stability-Indicating HPLC Method Parameters
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Column | Hypersil BDS C18 (100 x 4.6mm, 3µm) researchgate.netjddtonline.info | Zorbax SB C18 (150 mm × 4.6 mm, 3.5 µm) nih.gov |
| Mobile Phase | Gradient elution with phosphate buffer (pH 3.8) and Acetonitrile researchgate.netjddtonline.info | Gradient elution with perchlorate (B79767) buffer (pH 3.0) and Acetonitrile/buffer mix nih.gov |
| Flow Rate | 1.2 mL/min jddtonline.info | 0.8 mL/min nih.gov |
| Detection (UV) | 240 nm researchgate.netjddtonline.info | 230 nm nih.gov |
| Column Temp. | 27°C researchgate.net | 40°C nih.gov |
| Diluent | Methanol (B129727): water (1:1) researchgate.netjddtonline.info | Not Specified |
Gas Chromatography (GC) is the primary technique for the analysis of residual solvents, which are organic volatile impurities remaining from the synthesis and purification processes. nih.govresearchgate.net The determination of these solvents is a critical quality control step, as they can be toxic or affect the physicochemical properties of the final compound. orientjchem.org
For the analysis of this compound, a headspace GC (HS-GC) method would typically be employed. researchgate.net This technique involves heating the sample in a sealed vial to allow volatile solvents to partition into the headspace gas, which is then injected into the GC system. This approach prevents contamination of the GC system with non-volatile sample components. researchgate.net The method would be validated for specificity, linearity, precision, and accuracy for all potential solvents used in the manufacturing process of this compound. While GC is not the primary method for analyzing the ester itself, it is indispensable for ensuring the final product is free from harmful levels of residual organic solvents. nih.gov The analysis of fatty acid methyl esters (FAMEs) is a well-established application of GC, demonstrating the technique's suitability for volatile ester compounds. nih.govwiley.comresearchgate.net
Spectroscopic and Spectrometric Characterization Techniques
Spectroscopic and spectrometric methods are essential for the definitive identification and structural confirmation of this compound. These techniques provide detailed information about the molecular structure, connectivity of atoms, and exact molecular mass.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise chemical structure of a molecule. mmu.ac.uk Both one-dimensional (¹H and ¹³C NMR) and two-dimensional experiments (e.g., COSY, HSQC, HMBC) are used to establish the connectivity of atoms.
For this compound, ¹H NMR would confirm the presence of all protons and their chemical environments. A key identifying feature would be a singlet peak, typically around 3.7-3.8 ppm, corresponding to the three protons of the methyl ester group (-OCH₃). This signal would be absent in the spectrum of the parent compound, Pemetrexed. ¹³C NMR would similarly show a characteristic signal for the methyl ester carbon. The complete assignment of all proton and carbon signals, aided by 2D NMR, provides unambiguous confirmation of the compound's structure.
Mass Spectrometry (MS) is a vital tool for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. nih.gov When coupled with a chromatographic technique like HPLC (LC-MS), it allows for the specific identification of compounds as they are separated.
For this compound, MS analysis would show a molecular ion peak corresponding to its specific molecular weight. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental formula and confirming the identity of the compound with a high degree of confidence. Tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation of the molecule. The fragmentation pattern of this compound would be compared to that of Pemetrexed to confirm the presence and location of the methyl ester group. nih.gov
Vibrational Spectroscopy (e.g., FT-IR, Raman) for Structural Confirmation
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, serves as a powerful tool for the structural elucidation and confirmation of pharmaceutical compounds by providing a unique molecular fingerprint based on the vibrational modes of a molecule's functional groups.
FT-IR Spectroscopy:
The FT-IR spectrum of Pemetrexed exhibits characteristic absorption bands corresponding to its various functional groups. researchgate.net For this compound, the most notable change would be the appearance of a strong C=O stretching vibration for the ester carbonyl group, typically observed in the region of 1735-1750 cm⁻¹. This would be distinct from the broader C=O stretching vibrations of the carboxylic acid groups in Pemetrexed, which are usually found around 1700-1725 cm⁻¹ and are often subject to hydrogen bonding. researchgate.netjournalajacr.comijesd.org
Additionally, the presence of the methyl ester would introduce C-O stretching vibrations, typically in the 1150-1300 cm⁻¹ region, and specific C-H bending vibrations associated with the methyl group. researchgate.net The other characteristic peaks of the Pemetrexed molecule, such as the N-H stretching of the amino group and the aromatic C-H and C=C stretching vibrations, would be expected to remain largely unchanged. researchgate.net
Raman Spectroscopy:
A hypothetical comparison of the key vibrational bands of Pemetrexed and this compound is presented in the table below, based on established spectroscopic principles.
Table 1: Hypothetical Comparison of Key Vibrational Bands for Pemetrexed and this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) for Pemetrexed | Expected Wavenumber (cm⁻¹) for this compound |
| Carboxylic Acid | O-H Stretch | 3200-2500 (broad) | 3200-2500 (broad, for remaining COOH) |
| Amino Group | N-H Stretch | ~3400-3300 | ~3400-3300 |
| Carboxylic Acid | C=O Stretch | ~1725-1700 | ~1725-1700 (for remaining COOH) |
| Methyl Ester | C=O Stretch | N/A | ~1750-1735 |
| Aromatic Ring | C=C Stretch | ~1600, ~1500 | ~1600, ~1500 |
| Methyl Ester | C-O Stretch | N/A | ~1300-1150 |
Role as a Reference Standard in Pharmaceutical Development
This compound, as a known impurity of Pemetrexed, plays a critical role as a reference standard in the development and manufacturing of this important anticancer drug. synthinkchemicals.comsynzeal.com Pharmaceutical reference standards are highly characterized materials used to ensure the identity, purity, quality, and strength of drug substances and products. pharmaffiliates.com
Utilization in Analytical Method Development and Validation (AMV)
The development and validation of analytical methods are mandatory requirements by regulatory agencies to ensure that the methods used for testing pharmaceutical products are reliable, accurate, and reproducible. nih.govijrpb.com this compound reference standard is indispensable in the validation of chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), which are commonly used for the analysis of Pemetrexed and its impurities. veeprho.comnih.gov
The use of this compound reference standard in AMV typically involves the following:
Specificity/Selectivity: The reference standard is used to demonstrate that the analytical method can unequivocally assess the analyte in the presence of other components, including impurities and degradation products. By injecting the this compound standard, analysts can confirm that it has a different retention time from Pemetrexed and other potential impurities, thus ensuring the method's specificity.
Linearity: A series of solutions of the this compound reference standard at different concentrations are prepared and analyzed to establish the linear relationship between the concentration and the analytical response. This is crucial for the accurate quantification of this impurity.
Accuracy: The accuracy of the method is often determined by spiking a sample matrix with a known amount of the this compound reference standard and measuring the recovery. This confirms that the method can accurately quantify the impurity. ijddr.in
Precision: The precision of the method, including repeatability and intermediate precision, is assessed by repeatedly analyzing samples containing the this compound reference standard. ijddr.in
Limit of Detection (LOD) and Limit of Quantification (LOQ): The reference standard is used to determine the lowest concentration of this compound that can be reliably detected and quantified by the analytical method. researchgate.net
The table below illustrates a hypothetical example of how data from a linearity study using a this compound reference standard might be presented.
Table 2: Hypothetical Linearity Data for this compound using HPLC
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 0.1 | 5000 |
| 0.2 | 10100 |
| 0.5 | 25200 |
| 1.0 | 50500 |
| 2.0 | 100800 |
| Correlation Coefficient (r²) | 0.9999 |
Application in Quality Control (QC) and Purity Assessment of Pemetrexed Formulations
In the routine quality control of Pemetrexed formulations, the this compound reference standard is essential for the accurate identification and quantification of this impurity in both the active pharmaceutical ingredient (API) and the final drug product. pharmaffiliates.comresearchgate.net Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), require that impurities in drug substances and products be identified, qualified, and controlled. nih.gov
The application of the this compound reference standard in QC includes:
Impurity Profiling: The reference standard is used to identify and confirm the presence of this compound in the impurity profile of Pemetrexed batches.
Quantitative Analysis: By using a calibrated reference standard, the amount of this compound in a given batch of Pemetrexed can be accurately determined. sps.nhs.uk This is crucial for ensuring that the level of this impurity does not exceed the established safety thresholds.
Batch Release Testing: As part of the batch release process, Pemetrexed formulations are tested for the presence and amount of specified impurities, including this compound, to ensure they meet the quality specifications before being released to the market. sps.nhs.uk
Stability Studies: During stability studies of Pemetrexed formulations, the reference standard is used to monitor the potential formation of this compound as a degradation product over time and under various storage conditions.
The following table provides a hypothetical example of a specification for this compound in a Pemetrexed drug substance.
Table 3: Hypothetical Specification for this compound in Pemetrexed Drug Substance
| Impurity Name | Identification | Acceptance Criterion | Analytical Procedure |
| This compound | By comparison of retention time with a qualified reference standard | Not more than 0.15% | Validated HPLC method |
Preclinical Research and Pharmacological Evaluation of Pemetrexed Methyl Ester
In Vitro Studies on Cell Line Models
Assessment of Anti-Proliferative Activity in Cancer Cell Lines
Pemetrexed (B1662193) has demonstrated significant anti-proliferative activity across a variety of cancer cell lines in preclinical in vitro studies. This activity is a cornerstone of its mechanism as an anti-cancer agent.
In studies involving non-small-cell lung cancer (NSCLC), pemetrexed has been shown to decrease the viability of human NSCLC cell lines, such as PC9 and A549, in a dose-dependent manner. nih.gov This inhibitory effect on cell survival has also been observed in esophageal squamous cell carcinoma (ESCC) cells, where pemetrexed exhibited a time-dependent inhibition. nih.gov
The anti-proliferative effects are not limited to lung and esophageal cancers. Research on malignant pleural mesothelioma (MPM), a cancer for which pemetrexed is a standard treatment, has also confirmed its efficacy in vitro. Studies using 3D cell cultures of MPM cell lines (M14K, MSTO, and ZL34) and benign mesothelial MeT-5A cells showed that pemetrexed significantly decreased cell viability in all tested lines. nih.gov
Furthermore, the combination of pemetrexed with other agents can enhance its anti-proliferative effects. For instance, when combined with metformin (B114582), an anti-diabetic drug with known anti-cancer properties, there was a notable reduction in cell viability and colony formation in NSCLC cell lines A549, H1975, and HCC827. nih.gov
The following table summarizes the anti-proliferative activity of Pemetrexed in various cancer cell lines as reported in selected studies.
| Cell Line | Cancer Type | Observed Effect | Reference |
| PC9, A549 | Non-Small-Cell Lung Cancer (NSCLC) | Dose-dependent decrease in cell viability. | nih.gov |
| Eca-109, EC9706 | Esophageal Squamous Cell Carcinoma (ESCC) | Time-dependent inhibition of cell survival. | nih.gov |
| M14K, MSTO, ZL34 | Malignant Pleural Mesothelioma (MPM) | Significant decrease in cell viability in 3D cultures. | nih.gov |
| A549, H1975, HCC827 | Non-Small-Cell Lung Cancer (NSCLC) | Reduced cell viability and colony formation, especially in combination with metformin. | nih.gov |
Investigations into Cell Cycle Arrest and Apoptosis Induction
A key mechanism through which pemetrexed exerts its anti-cancer effects is by inducing cell cycle arrest and apoptosis (programmed cell death).
In human esophageal squamous cell carcinoma (ESCC) cells, treatment with pemetrexed led to G0/G1-phase cell cycle arrest in a concentration-dependent manner. nih.gov Conversely, studies on non-small-cell lung cancer (NSCLC) cell lines A549 and H1299 reported that pemetrexed induces S-phase cell cycle arrest. nih.gov This discrepancy suggests that the specific phase of cell cycle arrest may be cell-type dependent. For example, combination treatment with metformin in NSCLC cell lines also resulted in S-phase arrest. nih.gov
Pemetrexed is also a potent inducer of apoptosis. In ESCC cells, the frequency of apoptosis increased significantly with pemetrexed treatment. nih.gov This was accompanied by the cleavage and activation of apoptotic proteins such as caspase-3, caspase-8, caspase-9, and PARP. nih.gov Similarly, in the A549 NSCLC cell line, pemetrexed was found to induce a caspase-dependent apoptotic mechanism, activating caspases-2, -3, -8, and -9. nih.gov The induction of apoptosis appears to occur through both p53-dependent and p53-independent pathways. nih.govnih.gov
The table below details the effects of Pemetrexed on cell cycle and apoptosis in different cancer models.
| Cell Line | Cancer Type | Cell Cycle Effect | Apoptotic Effect | Reference |
| Eca-109, EC9706 | Esophageal Squamous Cell Carcinoma (ESCC) | G0/G1-phase arrest | Increased apoptosis; activation of caspases-3, -8, -9, and PARP. | nih.gov |
| A549, H1299 | Non-Small-Cell Lung Cancer (NSCLC) | S-phase arrest | Induction of apoptosis via p53-dependent and -independent pathways. | nih.gov |
| A549 | Non-Small-Cell Lung Cancer (NSCLC) | S-phase arrest | Caspase-dependent apoptosis; activation of caspases-2, -3, -8, -9. | nih.gov |
| A549, H1975, HCC827 | Non-Small-Cell Lung Cancer (NSCLC) | S-phase arrest (with metformin) | Not specified | nih.gov |
Synergistic Effects in Combination with Other Anticancer Agents
The therapeutic potential of pemetrexed is often enhanced when used in combination with other chemotherapeutic or targeted agents. Preclinical studies have demonstrated synergistic or additive effects, providing a strong rationale for combination therapies in clinical settings.
Pemetrexed has shown cytotoxic synergy when combined with gemcitabine (B846) in preclinical models. nih.gov This combination has been explored in various cancers, including breast, lung, and pancreatic cancer. nih.gov
One of the most well-established combinations is pemetrexed with platinum-based agents like cisplatin (B142131). This combination has proven effective in treating malignant pleural mesothelioma. nih.govnih.govuchicagomedicine.org A phase III trial showed that pemetrexed with cisplatin significantly improved response rates and median survival time compared to cisplatin alone in mesothelioma patients. nih.govuchicagomedicine.org
The combination of pemetrexed with methoxyamine, an inhibitor of base excision repair, has also been shown to synergistically enhance the antitumor effect in NSCLC xenograft models. researchgate.net Additionally, combining pemetrexed with targeted agents is an area of active investigation. Preclinical and clinical studies have explored its use with anti-angiogenic agents like bevacizumab and inhibitors of the epidermal growth factor receptor (EGFR) such as cetuximab and erlotinib. nih.gov
Mechanistic Investigations of Biological Activity
Gene Expression and Proteomic Profiling in Response to Pemetrexed Methyl Ester
To understand the molecular mechanisms underlying pemetrexed's activity and to identify potential biomarkers of response, numerous studies have employed gene expression and proteomic profiling.
Proteomic analysis has also been a valuable tool. In platinum-resistant ovarian cancer, a discovery proteomics approach was applied to tissue samples to identify a proteomic profile that could be associated with the response to pemetrexed treatment. nih.gov In NSCLC, comparative proteomic analysis of pemetrexed-sensitive and pemetrexed-resistant cells (A549/PEM vs. A549) identified 567 differentially expressed proteins, providing insights into the molecular mechanisms of resistance. researchgate.net One key finding from RNA sequencing and subsequent analyses in mesothelioma cell lines is that upregulation of the enzyme thymidylate synthase (TYMS) can induce resistance to pemetrexed. frontiersin.org
Impact on Signal Transduction Pathways (e.g., mTOR/P70S6K, STAT3, p53)
Pemetrexed's cellular effects are mediated through its influence on critical signal transduction pathways that govern cell survival, proliferation, and death.
p53 Pathway: The tumor suppressor protein p53 plays a significant role in the cellular response to pemetrexed. Research has shown that pemetrexed-mediated apoptosis is associated with the activation of ataxia telangiectasia mutated (ATM)/p53-dependent signaling pathways. nih.gov This activation promotes both intrinsic and extrinsic apoptosis by upregulating downstream targets like Bax and PUMA. nih.gov However, studies also indicate that pemetrexed can induce cell death through p53-independent mechanisms, as it causes apoptosis in both wild-type p53 (A549) and p53-null (H1299) lung cancer cells. nih.gov
Akt/mTOR Pathway: The protein kinase Akt is a key regulator of cell survival that is activated by pemetrexed. nih.gov Paradoxically, prolonged activation of Akt by pemetrexed has been found to lead to S-phase arrest and apoptosis. nih.govresearchgate.net Pemetrexed treatment in NSCLC cells has been shown to inhibit the PI3K/AKT/mTOR signaling pathway. researchgate.net Furthermore, some studies indicate that pemetrexed treatment can activate the mTOR and STAT3 pathways, which in turn induces the expression of PD-L1, a key immune checkpoint protein. researchgate.net The interaction between p53 and the mTOR pathway is complex, with each pathway capable of regulating the other in response to cellular stress. frontiersin.org
STAT3 Pathway: Activation of the STAT3 pathway has been observed in response to pemetrexed. researchgate.net This activation, along with mTOR activation, may contribute to the upregulation of PD-L1 expression on tumor cells, potentially enhancing the effects of immunotherapy when used in combination. researchgate.net
Induction of Reactive Oxygen Species (ROS)
Pemetrexed, the parent compound of this compound, has been shown to induce cellular apoptosis in cancer cells through the generation of reactive oxygen species (ROS). Preclinical studies have demonstrated that pemetrexed treatment can lead to an increase in intracellular ROS levels, which in turn contributes to mitochondrial dysfunction and the activation of apoptotic pathways. While direct studies on this compound's capacity to induce ROS are not extensively available, it is hypothesized that its intracellular conversion to pemetrexed would result in similar downstream effects.
The rationale for this hypothesis is based on the mechanism of action of pemetrexed, which involves the inhibition of key enzymes in folate metabolism. This enzymatic inhibition disrupts cellular processes and can lead to cellular stress, a known trigger for ROS production. As a prodrug, this compound is designed to release the active pemetrexed intracellularly. Therefore, the induction of ROS would be an expected consequence of its bioactivation.
Illustrative data from hypothetical preclinical assessments could be presented as follows, demonstrating the expected dose-dependent increase in ROS levels in cancer cell lines treated with this compound compared to untreated controls.
| Treatment Group | Concentration (µM) | Mean Fluorescence Intensity (ROS Indicator) | Fold Change vs. Control |
| Control (Untreated) | 0 | 100 | 1.0 |
| This compound | 1 | 150 | 1.5 |
| This compound | 5 | 250 | 2.5 |
| This compound | 10 | 400 | 4.0 |
| Pemetrexed | 10 | 380 | 3.8 |
This table is illustrative and based on expected outcomes from preclinical research.
Exploration of this compound as a Prodrug Candidate
The development of this compound as a prodrug of pemetrexed is primarily aimed at overcoming certain limitations of the parent drug, such as its cellular uptake, which can be restricted by its polar nature. A prodrug strategy involving esterification can enhance the lipophilicity of a compound, potentially leading to improved cell membrane permeability.
Pemetrexed, being a polar molecule, relies on specific transporters like the reduced folate carrier for cellular entry. The efficiency of these transporters can vary among different tumor types and can be a mechanism of drug resistance. By masking the carboxylic acid groups of pemetrexed through methyl esterification, the resulting this compound is expected to be more lipophilic. This increased lipophilicity is predicted to facilitate its passage across the lipid bilayer of the cell membrane via passive diffusion, thereby bypassing the reliance on folate transporters.
Preclinical evaluation of cellular permeability would typically involve in vitro models such as Caco-2 cell monolayers. The apparent permeability coefficient (Papp) is a key parameter measured in these assays. A higher Papp value for this compound compared to pemetrexed would indicate enhanced permeability.
| Compound | Apparent Permeability Coefficient (Papp) (cm/s) |
| Pemetrexed | 1.2 x 10⁻⁶ |
| This compound | 5.8 x 10⁻⁶ |
This table is illustrative and based on expected outcomes from preclinical research.
For a prodrug to be effective, it must be efficiently converted into its active form within the target cells. This compound is designed to be hydrolyzed by intracellular esterases, enzymes that are abundant in the cytoplasm of many cells, to release the active pemetrexed. The efficiency of this bioconversion is a critical factor in its pharmacological activity.
Preclinical studies would involve incubating this compound with cancer cell lysates or in whole-cell assays and measuring the rate of appearance of pemetrexed over time. High-performance liquid chromatography (HPLC) is a common analytical technique used for this purpose. The rate of hydrolysis would be a key determinant of the prodrug's efficacy.
| Cell Line | Time (hours) | This compound Remaining (%) | Pemetrexed Formed (µM) |
| A549 (Lung Cancer) | 1 | 75 | 2.5 |
| A549 (Lung Cancer) | 4 | 20 | 8.0 |
| A549 (Lung Cancer) | 8 | <5 | >9.5 |
| MCF-7 (Breast Cancer) | 1 | 80 | 2.0 |
| MCF-7 (Breast Cancer) | 4 | 25 | 7.5 |
| MCF-7 (Breast Cancer) | 8 | <5 | >9.5 |
This table is illustrative and based on expected outcomes from preclinical research.
The enhanced lipophilicity of this compound, while beneficial for cellular uptake, may present challenges for its formulation in aqueous solutions for in vivo administration in preclinical models. Therefore, various formulation strategies would need to be explored to ensure its solubility and stability.
One approach is the use of co-solvents such as ethanol (B145695) or polyethylene (B3416737) glycol (PEG) to create a solution suitable for intravenous injection. Another strategy involves the use of nanocarriers, such as liposomes or polymeric nanoparticles. These delivery systems can encapsulate the lipophilic prodrug, improving its solubility in aqueous media and potentially altering its pharmacokinetic profile to enhance tumor targeting and reduce systemic toxicity. For instance, a study on an oral co-delivery system for pemetrexed utilized Nα-deoxycholyl-l-lysyl-methylester (DCK) to form an ion-pairing complex, which was then incorporated into a nanoemulsion to improve intestinal membrane permeability nih.govnih.gov. While this is not a direct formulation of this compound, it highlights the types of advanced formulation strategies that could be adapted for its delivery.
Preclinical evaluation of these formulations would involve assessing their physicochemical properties, such as particle size, drug loading, and in vitro release kinetics, followed by in vivo pharmacokinetic and efficacy studies in animal models of cancer.
Future Directions and Emerging Research Avenues for Pemetrexed Methyl Ester
Development of Advanced Synthetic Methodologies for Enhanced Efficiency and Yield
Future research is focused on several key areas:
Novel Coupling Reagents: The core synthesis involves a peptide coupling reaction between the p-toluenesulfonic acid salt of the pyrrolo[2,3-d]pyrimidine core and a glutamate (B1630785) diester, such as diethyl L-glutamate. nih.gov Research into more efficient and milder coupling agents than traditional reagents like 2-chloro-4,6-dimethoxytriazine (CDMT) could reduce side reactions and simplify purification. google.com
Process Optimization: Efforts are underway to refine reaction conditions, such as solvent systems and temperature control, to maximize the yield and purity of the pemetrexed (B1662193) diethyl ester intermediate. googleapis.com For example, improved methods for the precipitation and crystallization of the diethyl ester can lead to a product with greater than 99.0% purity, minimizing the need for extensive downstream purification. googleapis.com
Continuous Flow Chemistry: The adoption of continuous flow manufacturing processes offers the potential for improved reaction control, enhanced safety, and higher throughput compared to traditional batch processing. This methodology could be applied to the synthesis of pemetrexed esters to streamline production.
These advancements aim to make the production of pemetrexed and its ester intermediates more efficient and sustainable, ultimately improving access to this important therapeutic agent. researchgate.net
Deepening Mechanistic Understanding of Cellular Resistance and Sensitivity
While pemetrexed is effective, acquired resistance is a significant clinical challenge that limits its long-term utility. scilit.com Research into the molecular mechanisms of resistance is crucial for developing strategies to overcome it. Pemetrexed esters, as precursors to the active drug, are intrinsically linked to these resistance mechanisms, as their efficient conversion and the subsequent retention of the active form are necessary for cytotoxicity.
Key mechanisms of resistance under investigation include:
Target Enzyme Expression: Overexpression of thymidylate synthase (TS), the primary target of pemetrexed, is a well-documented resistance mechanism. mdpi.com Cells with higher TS levels require more drug to achieve a therapeutic effect.
Drug Transport Modifications: Pemetrexed enters cells primarily through the reduced folate carrier (RFC) and the proton-coupled folate transporter (PCFT). google.com Decreased expression of these transporters, particularly SLC19A1 (which codes for RFC), can significantly reduce intracellular drug accumulation and induce resistance. nih.gov
Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters, such as ABCC11, can actively pump pemetrexed out of the cancer cell, thereby lowering its intracellular concentration and effectiveness. nih.gov
Altered Polyglutamylation: Inside the cell, pemetrexed is converted into polyglutamated forms by the enzyme folylpolyglutamate synthetase (FPGS). This process traps the drug inside the cell and increases its inhibitory activity against target enzymes. Downregulation of FPGS or upregulation of its opposing enzyme, gamma-glutamyl hydrolase (GGH), can lead to reduced drug retention and resistance. nih.gov
| Mechanism Category | Key Proteins/Factors | Consequence of Alteration | Citation |
| Target Enzyme | Thymidylate Synthase (TS) | Increased expression leads to reduced drug efficacy. | mdpi.com |
| Drug Influx | Reduced Folate Carrier (RFC/SLC19A1) | Decreased expression limits drug uptake into the cell. | nih.gov |
| Drug Efflux | ABC Transporters (e.g., ABCC11) | Increased expression actively removes the drug from the cell. | nih.gov |
| Intracellular Metabolism | Folylpolyglutamate Synthetase (FPGS) | Decreased activity reduces intracellular drug retention and potency. | nih.gov |
| Intracellular Metabolism | Gamma-Glutamyl Hydrolase (GGH) | Increased activity removes polyglutamate tails, facilitating drug efflux. | nih.gov |
Innovative Structure-Based Drug Design for Next-Generation Antifolate Derivatives
The limitations of current antifolates, including pemetrexed, drive the search for next-generation derivatives with improved properties. Structure-based drug design, utilizing detailed knowledge of target enzyme and transporter structures, is a powerful approach to creating novel compounds.
A promising strategy involves modifying the pemetrexed scaffold to create derivatives that can overcome resistance mechanisms. One innovative approach has been the addition of a methyl group at the 6-position of the pyrrolo[2,3-d]pyrimidine core of pemetrexed. google.com This seemingly minor structural change was hypothesized to sterically hinder the molecule's interaction with the ubiquitously expressed RFC transporter, a common pathway for folate transport into healthy cells and a site of resistance when its function is lost. google.com The goal was to create a derivative with selective transport via PCFT, which is more tumor-selective. This research led to the discovery of tumor-targeted 6-methyl substituted pemetrexed antifolates with a selective loss of RFC transport, potentially offering a more favorable therapeutic window and efficacy in RFC-deficient resistant tumors. google.com
Exploration of Pemetrexed Methyl Ester in Novel Drug Delivery Systems
Improving the delivery of pemetrexed to tumor tissues while minimizing exposure to healthy tissues is a key goal for enhancing its therapeutic index. Pemetrexed ester derivatives can be formulated into various novel drug delivery systems to achieve this.
Nanoparticle Formulations: Supramolecular nanoparticles composed of peptides and pemetrexed have been developed as a drug delivery system. google.com These nanoparticles, with diameters around 20 nm, can improve the solubility and biocompatibility of the drug. In preclinical studies, RGD-conjugated nanoparticles (PEM-FFRGD) showed stronger cytotoxic activity against lung cancer cell lines than pemetrexed alone and demonstrated enhanced antitumor efficacy in mouse models. google.com
Ester Prodrugs for Oral Bioavailability: Pemetrexed is administered intravenously. nih.gov The development of orally bioavailable prodrugs would offer significant advantages in terms of patient convenience. Research into novel ester derivatives, such as medoxomil and hemiacetal esters, is underway to create prodrugs that can be administered orally, absorbed through the intestine, and then converted to the active pemetrexed form in the body. google.comwipo.int
Application as a Chemical Probe for One-Carbon Metabolism Studies
One-carbon (1C) metabolism, which includes the folate and methionine cycles, is a fundamental network of pathways that provides one-carbon units for the synthesis of nucleotides and for methylation reactions. researchgate.net This metabolic network is often upregulated in cancer cells to support rapid proliferation. Because pemetrexed directly targets key enzymes in this pathway, its derivatives can be used as chemical probes to study the dynamics of 1C metabolism.
A labeled version of a pemetrexed ester (e.g., containing ¹³C or ¹⁵N isotopes) could be used to trace the flux through the folate pathway in preclinical models. By tracking the uptake of the probe and its interaction with target enzymes, researchers can gain insights into how cancer cells adapt their metabolic networks in response to antifolate therapy. Studies have shown that the expression of 1C metabolic enzymes, such as MTHFD2, is linked to pemetrexed resistance, suggesting that inhibiting MTHFD2 could be a strategy to overcome this resistance. google.comchemicalbook.com Using a pemetrexed ester probe could help validate such therapeutic strategies and identify metabolic vulnerabilities in cancer cells.
Advanced Bioanalytical Techniques for Metabolomic and Interactomic Profiling in Preclinical Systems
To better understand the complex cellular response to pemetrexed, researchers are employing advanced bioanalytical techniques like metabolomics and proteomics. These "omics" approaches provide a global snapshot of the molecular changes within a cell or biological system following drug treatment.
Metabolomic Profiling: This technique analyzes the global profile of small-molecule metabolites. Studies using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) have been conducted on serum samples from patients treated with pemetrexed. nih.govnih.gov These analyses have identified panels of metabolites that can potentially predict a patient's response to therapy or their risk of developing toxicity. nih.gov For example, specific tryptophan metabolites have been identified as potential biomarkers for evaluating pemetrexed efficacy in NSCLC. scilit.com
Proteomic and Interactomic Profiling: Proteomics identifies and quantifies the complete set of proteins in a cell. Comparative proteomic analyses, using techniques like iTRAQ and parallel reaction monitoring (PRM), have been used to compare pemetrexed-sensitive and pemetrexed-resistant lung cancer cells. nih.gov These studies have identified hundreds of differentially expressed proteins, revealing entire pathways and networks associated with drug resistance, including proteins like IGF2BP2 and FOLR1. nih.gov This information is critical for identifying new therapeutic targets to be used in combination with pemetrexed.
| Analytical Technique | Application in Pemetrexed Research | Key Findings | Citation |
| UPLC-MS/MS (Metabolomics) | Profiling patient serum to predict treatment response and toxicity. | Identified panels of metabolites (e.g., triglycerides, carnitines, tryptophan metabolites) associated with efficacy and adverse reactions. | scilit.comnih.gov |
| iTRAQ/PRM (Proteomics) | Identifying differentially expressed proteins in pemetrexed-resistant vs. sensitive cells. | Revealed hundreds of proteins involved in resistance, including IGF2BP2 and FOLR1, and implicated various cellular pathways. | nih.gov |
Q & A
Q. What experimental design methodologies are recommended for optimizing the synthesis of Pemetrexed Methyl Ester?
- Methodological Answer : Response Surface Methodology (RSM) and Taguchi experimental design are robust approaches for optimizing synthesis parameters. For example, Taguchi orthogonal arrays can systematically evaluate variables like catalyst concentration, molar ratios, and reaction temperature with minimal experimental runs. These methods prioritize critical factors (e.g., catalyst concentration was the most influential parameter in biodiesel methyl ester synthesis ) and can be adapted to pharmaceutical synthesis. Validate optimal conditions via ANOVA to quantify parameter contributions .
Q. Which analytical techniques are essential for characterizing this compound intermediates and final products?
- Methodological Answer : Use gas chromatography (GC) with flame ionization detection for purity analysis, as demonstrated in methyl ester biodiesel studies . For structural confirmation, nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) are critical. Ensure compliance with pharmaceutical standards by referencing protocols from high-purity pemetrexed intermediate synthesis .
Q. How should in vitro models be designed to evaluate the mechanism of action of this compound?
- Methodological Answer : Prioritize dihydrofolate reductase (DHFR) inhibition assays, given pemetrexed’s role as an antifolate. Use IC50 comparisons against reference standards (e.g., methotrexate) in cancer cell lines. Include controls for cytotoxicity in normal cells to assess selectivity, as shown in pyrimidine-based antitumor agent studies .
Advanced Research Questions
Q. How do clinical outcomes for Pemetrexed-based therapies differ between performance status (PS) 2 and PS0-1 patients in advanced NSCLC?
- Methodological Answer : Conduct subgroup analyses in randomized trials to isolate PS2 outcomes. For example, a phase 3 trial showed PS2 patients had worse survival than PS0-1 but improved with pemetrexed-carboplatin combinations . Use Cox proportional hazards models to adjust for confounders like comorbidities and treatment adherence .
Q. What statistical approaches address contradictory efficacy data in Pemetrexed combination therapy trials?
- Methodological Answer : Apply meta-analysis with random-effects models to account for heterogeneity across studies. For instance, a meta-analysis of pemetrexed-platinum trials revealed survival benefits in non-squamous histology but no progression-free survival improvement. Use funnel plots to assess publication bias .
Q. How can molecular dynamics simulations enhance understanding of this compound’s interaction with DHFR?
- Methodological Answer : Simulate binding affinities and conformational changes using software like GROMACS or AMBER. Compare results with crystallographic data from DHFR-inhibitor complexes. Validate findings via mutagenesis studies targeting key residues (e.g., Asp27 in human DHFR) .
Q. What strategies mitigate heterogeneity in toxicity profiles when designing Pemetrexed combination trials?
- Methodological Answer : Stratify patients by renal function and genetic polymorphisms (e.g., folate pathway genes). Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate pemetrexed exposure with toxicity thresholds, as shown in prospective cohort studies .
Methodological Guidance
Q. How should mixed-methods research designs be applied to study this compound’s therapeutic efficacy and patient-reported outcomes?
- Methodological Answer : Combine quantitative survival data with qualitative interviews to assess quality of life. For example, use Likert scales for symptom burden and thematic analysis for patient narratives. Ensure triangulation of data sources to enhance validity .
Q. What protocols ensure reproducibility in synthesizing high-purity this compound intermediates?
- Methodological Answer : Follow strict control of reaction conditions (e.g., temperature ±1°C, inert atmosphere) as outlined in patent methodologies . Document purification steps (e.g., column chromatography, recrystallization) with detailed solvent ratios and retention factors.
Q. How can researchers address bias in retrospective analyses of this compound’s clinical efficacy?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
